molecular formula C7H11N3O2 B13466235 Ethyl 5-amino-1H-pyrazole-3-acetate CAS No. 1206694-33-8

Ethyl 5-amino-1H-pyrazole-3-acetate

Katalognummer: B13466235
CAS-Nummer: 1206694-33-8
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: OJLGFZSGCYBYQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and an ethyl ester group at the 2-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced techniques such as microwave-assisted synthesis can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate is unique due to the presence of both the amino group and the ethyl ester group, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Eigenschaften

CAS-Nummer

1206694-33-8

Molekularformel

C7H11N3O2

Molekulargewicht

169.18 g/mol

IUPAC-Name

ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)4-5-3-6(8)10-9-5/h3H,2,4H2,1H3,(H3,8,9,10)

InChI-Schlüssel

OJLGFZSGCYBYQZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=NN1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.